Steffimycin

描述

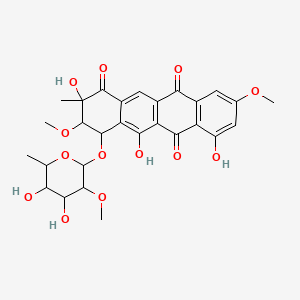

Structure

2D Structure

3D Structure

属性

CAS 编号 |

11033-34-4 |

|---|---|

分子式 |

C28H30O13 |

分子量 |

574.5 g/mol |

IUPAC 名称 |

(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3/t9-,18-,22+,23+,24+,26-,27-,28+/m0/s1 |

InChI 键 |

HWMJTJZEJBSVCG-GPDBLRFJSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Steffimycin; U 20661; U-20,661; U20661; U-20661 |

产品来源 |

United States |

Historical Context and Discovery of Steffimycin

Isolation and Identification from Producer Organisms

The isolation of steffimycin and its derivatives has been linked to several Streptomyces species, a genus renowned for producing a wide array of bioactive secondary metabolites. tum.demcmaster.ca

The original isolation of this compound (antibiotic U-20,661) was from cultures of Streptomyces steffisburgensis. nih.govnih.govasm.org This particular strain, specifically Streptomyces steffisburgensis NRRL 3193 (also known as ATCC 27466), has been extensively studied as a producer of this compound. nih.govasm.orgresearchgate.netdsmz.deresearchgate.net Beyond the primary compound, Streptomyces steffisburgensis has also been found to produce 8-demethoxy steffimycins, suggesting variations in its biosynthetic output. nih.govnih.gov The biosynthetic gene cluster responsible for this compound production has been successfully cloned and characterized from Streptomyces steffisburgensis NRRL 3193, providing insights into the genetic basis of its synthesis. nih.govasm.orgresearchgate.netresearchgate.net

Another significant producer of this compound-related compounds is Streptomyces elgreteus. This compound B, a distinct member of the this compound family, was isolated from cultures of Streptomyces elgreteus through solvent extraction and purification via silica (B1680970) gel chromatography. nih.govjst.go.jpsemanticscholar.orggoogle.com This organism, specifically Streptomyces elgreteus UC 5453 (NRRL 5634), is recognized for its ability to produce this compound B. google.comdsmz.de In addition to this compound B, Streptomyces elgreteus has also been reported to produce this compound and this compound C. nih.gov

The exploration of endophytic microorganisms has revealed additional sources of this compound and its derivatives. Endophytes are microorganisms that reside within plant tissues without causing apparent disease symptoms, and they represent a valuable reservoir for novel bioactive molecules. mdpi.comoatext.comresearchgate.netfrontiersin.org this compound B, for instance, has been isolated from Streptomyces scabrisporus, an endophytic strain found within the medicinal plant Amphipterygium adstringens. mdpi.comoatext.comresearchgate.netoatext.com The identification of this Streptomyces scabrisporus strain was confirmed through 16S rDNA analysis. oatext.comoatext.com Furthermore, Embleya sp. NF3, an endophytic actinobacterium closely related to Embleya hyalina and also isolated from Amphipterygium adstringens, has been identified as a producer of this compound B and its derivatives. researchgate.netresearchgate.net The genus Embleya is a relatively new addition to the Streptomycetaceae family, highlighting the ongoing discovery of new producer organisms within this group. researchgate.net

The following table summarizes the key producer organisms and the this compound variants they are known to produce:

| Producer Organism | This compound Variants Produced |

| Streptomyces steffisburgensis | This compound (U-20,661), 8-demethoxy steffimycins |

| Streptomyces elgreteus | This compound B, this compound, this compound C |

| Streptomyces scabrisporus | This compound B |

| Embleya sp. NF3 | This compound B and its derivatives |

Streptomyces elgreteus

Initial Characterization as an Anthracycline Antibiotic

From its initial discovery, this compound was characterized as an anthracycline antibiotic. nih.govjst.go.jpnih.govresearchgate.net Anthracyclines are a significant class of aromatic polyketide compounds, many of which are known for their potent biological activities. nih.govresearchgate.netmdpi.com this compound stands out within the anthracycline family due to several distinctive structural features. These include the presence of a C-10 keto group, which is typically a carboxymethyl group or absent in other anthracyclines like nogalamycin (B1679386) or daunorubicin (B1662515). nih.gov Additionally, this compound possesses two methoxy (B1213986) groups at positions C-2 and C-8, a characteristic not found in nogalamycin, aclacinomycin, or daunorubicin. nih.gov Uniquely, this compound features a neutral deoxysugar attached at C-7, in contrast to the aminosugar commonly found at this position in other anthracyclines. nih.gov Nuclear Magnetic Resonance (NMR) and mass spectroscopy analyses have indicated that this compound B, a related antibiotic, contains a methoxyl group in its sugar moiety that is not present in this compound. jst.go.jp The biosynthesis of this compound, like other anthracyclines, involves type II polyketide synthases. nih.govresearchgate.netmdpi.com

Elucidation and Engineering of Steffimycin Biosynthesis

Biosynthetic Gene Cluster (BGC) Characterization

The biosynthetic gene cluster (BGC) responsible for steffimycin production has been extensively characterized, revealing the genetic blueprint for its assembly.

Cloning and Sequence Analysis of the this compound BGC

The this compound BGC was cloned and characterized from Streptomyces steffisburgensis NRRL 3193. lipidmaps.orgwikipedia.orgwikipedia.org Sequence analysis of a 42.8-kbp DNA region unveiled the presence of 36 open reading frames (ORFs), with one being incomplete. lipidmaps.orgwikipedia.orgwikipedia.org Out of these, 24 ORFs, spanning a region of 26.5 kbp, are likely involved in the biosynthesis of this compound. lipidmaps.orgwikipedia.orgwikipedia.org These genes encode for all the necessary activities related to polyketide biosynthesis, tailoring modifications, regulatory mechanisms, and resistance. lipidmaps.orgwikipedia.orgwikipedia.org However, the cluster does not appear to contain genes involved in the biosynthesis of L-rhamnose, the deoxysugar moiety of this compound. lipidmaps.orgwikipedia.orgwikipedia.org

The involvement of this gene cluster in this compound biosynthesis was experimentally confirmed through heterologous expression in Streptomyces albus. lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.org This heterologous expression led to the successful production of this compound and the isolation and characterization of several biosynthetic intermediates. lipidmaps.orgwikipedia.orgwikipedia.org The cloning process involved the isolation of three overlapping positive cosmid clones (Stf2B3, Stf2D7, and Stf3E5), followed by sequencing of the insert in pEM4KSEH and cosmid Stf2B3. lipidmaps.org

Identification of Open Reading Frames (ORFs)

As noted, the sequence analysis of the 42.8-kbp DNA region identified 36 open reading frames (ORFs), with 24 of these being directly implicated in this compound biosynthesis. lipidmaps.orgwikipedia.orgwikipedia.org An open reading frame is a continuous stretch of codons in a DNA molecule that begins with a start codon (typically ATG) and ends with a stop codon, indicating a region that can be translated into a protein. easychem.org The identification of these ORFs was achieved through detailed sequence analysis and subsequent alignment with related sequences found in various genetic databases. lipidmaps.org While many ORFs showed clear similarities to known proteins, suggesting their functional roles in the biosynthetic pathway, some ORFs within the cluster did not exhibit such similarities, making their specific roles in this compound biosynthesis less immediately apparent. lipidmaps.org

Functional Assignment of Biosynthetic Genes

The functional assignment of genes within the this compound BGC highlights the enzymatic machinery required for polyketide assembly and modification. The core of anthracycline biosynthesis, including this compound, starts with a Type II polyketide synthase (PKS) system. lipidmaps.org This minimal PKS typically comprises two ketosynthases, KSα and KSβ (also known as chain length factor or CLF), and an acyl carrier protein (ACP). lipidmaps.orgwikipedia.org These components are responsible for the basic assembly of the polyketide backbone. wikipedia.orgwikidata.org

Key genes and their proposed functions within the this compound BGC include:

stfX : This gene codes for a putative cyclase that plays a crucial role in the cyclization of the fourth ring of the this compound aglycon. lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.org

stfG : This gene encodes a putative glycosyltransferase responsible for the attachment of L-rhamnose to the polyketide scaffold. lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.org Inactivation of stfG resulted in the production of a new compound corresponding to the this compound aglycon. lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.org

The identified ORFs collectively encode for the enzymes necessary for polyketide biosynthesis, subsequent tailoring steps (such as cyclization and glycosylation), regulatory proteins that control the expression of the pathway, and resistance mechanisms to protect the producing organism from the antibiotic. lipidmaps.orgwikipedia.orgwikipedia.org

Table 1: Proposed Functions of Key Genes in the this compound Biosynthetic Gene Cluster

| Gene | Proposed Function in this compound Biosynthesis |

| stfX | Putative cyclase involved in fourth ring cyclization of the aglycon. lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.org |

| stfG | Putative glycosyltransferase for L-rhamnose attachment. lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.org |

| Minimal PKS (e.g., KSα, KSβ/CLF, ACP) | Basic assembly of the polyketide backbone. lipidmaps.orgwikipedia.orgwikidata.orgwikipedia.org |

Enzymatic Steps and Pathway Intermediates

The biosynthesis of this compound proceeds through a series of defined enzymatic steps, leading to the formation of its characteristic polyketide structure.

Polyketide Chain Assembly and Cyclization Patterns

The biosynthesis of anthracyclines like this compound commences with the iterative condensation of small carboxylic acid units, a process catalyzed by a Type II polyketide synthase (PKS). lipidmaps.orgwikipedia.org The minimal PKS, consisting of ketosynthase (KSα), chain length factor (KSβ/CLF), and acyl carrier protein (ACP), is fundamental to this process, assembling the polyketide backbone. lipidmaps.orgwikipedia.orgwikidata.orgwikipedia.org The KS-CLF heterodimer is critical in regulating the number of condensation reactions and, consequently, the final length of the polyketide chain. wikipedia.orgwikidata.orgwikipedia.org

Following the assembly of the linear poly-β-keto intermediate, aromatases and cyclases play a pivotal role in directing the formation of specific ring structures. wikipedia.orgwikidata.orgwikipedia.orgfishersci.ieciteab.com These enzymes control the regioselectivity of intramolecular aldol (B89426) condensations, which are crucial for determining the initial polyketide framework. wikidata.orgwikipedia.orgciteab.com In non-reducing systems, such as that for this compound, a common first-ring cyclization pattern observed is the C7-C12 cyclization, often catalyzed by di-domain aromatase/cyclases like StfQ. wikipedia.orgfishersci.ieciteab.com This initial cyclization, followed by aromatization, transforms the nascent poly-β-keto intermediate into the characteristic aromatic polyketide skeleton. wikipedia.org The diversity of polyketide scaffolds largely stems from these distinct cyclization patterns. wikidata.orgwikipedia.orgciteab.com

Role of Specific Cyclases (e.g., StfX)

Specific cyclases are essential for shaping the polyketide chain into the final this compound structure. A key enzyme in this process is StfX, a putative cyclase that has been shown to participate in the cyclization of the fourth ring of the this compound aglycon. lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net This enzymatic activity is particularly noteworthy because, unlike other anthracyclines such as daunorubicin (B1662515) and nogalamycin (B1679386), which utilize a methyl ester substrate for their fourth-ring formation, StfX acts on an ACP-bound thioester. wikipedia.org This distinct mechanism makes the final steps in the biosynthesis of the this compound aglycon similar to those observed in the biosynthesis of angucyclines like jadomycin (B1254412) or rabelomycin. lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.org

Experimental evidence, including the one-pot enzymatic total synthesis of presteffimycinone (an early anthracyclinone intermediate), has further clarified the role of StfX. wikipedia.org By combining polyketide synthase enzymes with early post-PKS enzymes, including StfX, researchers demonstrated that StfX is responsible for the C2-C19 cyclization that forms the fourth ring of the anthracyclinone scaffold. wikipedia.org Another important cyclase identified in this compound biosynthesis is StfQ, a di-domain aromatase/cyclase (ARO/CYC) that catalyzes the C7-C12 cyclization and/or aromatization in a non-reducing system. wikipedia.orgfishersci.ie

Post-Polyketide Synthase Tailoring Reactions

Following the formation of the polyketide backbone by a type II PKS, a series of post-PKS tailoring reactions modify the core structure to yield the final this compound molecule. wikipedia.orglipidmaps.orgfishersci.co.uk These modifications are critical for the structural diversity and biological activity of anthracyclines. lipidmaps.orgfishersci.co.uk

Key tailoring steps identified in this compound biosynthesis include:

Cyclization of the Fourth Ring : The stfX gene, encoding a putative cyclase, is involved in the cyclization of the fourth ring of the this compound aglycon. wikipedia.orgnih.gov This cyclization mode differs from that observed in other anthracyclines like nogalamycin or daunorubicin, which require an intermediate with a carboxymethyl group at C-10. Instead, the mechanism in this compound biosynthesis is similar to that described for angucyclines such as jadomycin and rabelomycin, where methylesterification of the carboxyl group is not required for the cyclization reaction. wikipedia.orgnih.govlipidmaps.org

O-Methylation : The this compound gene cluster contains three genes encoding O-methyltransferases: stfMI, stfMII, and stfMIII. wikipedia.org StfMI and StfMIII are believed to be involved in the O-methylation of the 2- and 8-hydroxyl groups of the polyketide core, respectively. wikipedia.org The C-2-O methylation, catalyzed by an O-methyltransferase, leads to the formation of 8-demethoxy-10-deoxysteffimycinone (Compound 3), which serves as a substrate for the subsequent glycosylation step. wikipedia.org

Isolation and Structural Elucidation of Biosynthetic Intermediates

The elucidation of the this compound biosynthetic pathway has been significantly aided by the isolation and structural characterization of biosynthetic intermediates. wikipedia.orgnih.govnih.gov Through heterologous expression of the this compound gene cluster in Streptomyces albus and subsequent gene disruption experiments, researchers have successfully identified and characterized several key intermediates. wikipedia.orgnih.govnih.gov

Three notable biosynthetic intermediates that have been isolated and characterized are:

2-O-demethyl-8-demethoxy-10-deoxysteffimycinone (Compound 1) . wikipedia.org

2-hydroxy-nogalonic acid (Compound 2) . wikipedia.org

8-demethoxy-10-deoxysteffimycinone (Compound 3) . wikipedia.org

The structural elucidation of these intermediates, particularly Compound 1, provided crucial evidence for the unique cyclization mode of the fourth ring in this compound biosynthesis, distinguishing it from other anthracyclines. wikipedia.orgnih.gov This detailed understanding of the intermediate structures has been instrumental in mapping the enzymatic steps of the pathway.

Genetic Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces species is tightly controlled by complex genetic regulatory mechanisms. wikipedia.orgciteab.com The biosynthetic gene cluster for this compound, characterized from Streptomyces steffisburgensis NRRL 3193, spans approximately 42.8 kbp and contains 36 open reading frames (ORFs), with 24 ORFs (covering 26.5 kb) directly implicated in this compound biosynthesis, tailoring, regulation, and resistance. wikipedia.orgnih.govnih.gov

Identification of Putative Regulatory Genes (e.g., stfRI, stfRII, stfRIII)

Within the this compound gene cluster, three putative regulatory genes have been identified: stfRI, stfRII, and stfRIII. wikipedia.orgwikidata.orgwikipedia.org

StfRI : This gene shows similarity to various pathway-specific Streptomyces antibiotic regulatory proteins (SARP), such as DnrI from Streptomyces peucetius, which are known to control antibiotic biosynthesis. wikipedia.org

StfRII : StfRII resembles several putative regulatory proteins similar to two-component response regulators, including DnrN from S. peucetius. It is hypothesized that StfRII might be essential for the transcription of StfRI. wikipedia.org

StfRIII : This regulatory protein exhibits similarity to DNA-binding proteins and to putative regulatory proteins of the MarR family. MarR proteins are typically involved in antibiotic resistance as repressors and can be affected by interactions with various compounds. wikipedia.org The exact role of StfRIII in regulating this compound biosynthesis or resistance is still under investigation. wikipedia.org

An upper level of regulation involving the pleiotropic regulatory gene bldA, which encodes tRNA-Leu, might also influence this compound production. This is suggested by the presence of TTA codons in both stfRI and stfRII. wikipedia.org

Analysis of Transcriptional Control Mechanisms

The identified regulatory genes, StfRI, StfRII, and StfRIII, are presumed to exert transcriptional control over the this compound biosynthetic pathway. Transcriptional regulation in bacteria typically involves proteins binding to promoter and enhancer sequences to modulate RNA polymerase recruitment and initiation of transcription. nih.govnih.gov While specific detailed mechanisms for this compound are still being elucidated, the presence of SARP-like and two-component response regulator-like proteins suggests a hierarchical control system. SARP proteins often act as activators for their respective biosynthetic pathways, while two-component systems frequently respond to environmental signals to modulate gene expression. wikipedia.org The potential involvement of bldA highlights a broader regulatory network that can influence the expression of secondary metabolite gene clusters, possibly through effects on translation of specific codons. wikipedia.org Such regulatory elements enable the producing organism to fine-tune this compound production in response to physiological and environmental cues. nih.govnih.gov

Biosynthetic Engineering and Combinatorial Approaches

Biosynthetic engineering and combinatorial approaches have emerged as powerful strategies to diversify natural products like this compound and generate novel analogues with improved properties. fishersci.bemims.comzellbio.eu The detailed understanding of the this compound biosynthetic pathway, particularly the enzymes involved in tailoring and glycosylation, has facilitated these efforts. wikipedia.orgnih.govwikipedia.org

Key strategies employed include:

Heterologous Expression : The entire this compound gene cluster has been successfully expressed in heterologous hosts, such as Streptomyces albus. wikipedia.orgnih.govnih.gov This approach allows for the production of this compound and its intermediates in a more amenable and genetically manipulable host, overcoming challenges associated with the native producer. wikidata.org

Sugar Engineering : By co-expressing the this compound gene cluster in S. albus with plasmids directing the biosynthesis of various neutral and branched-chain deoxyhexoses, researchers have identified twelve new glycosylated derivatives of this compound. nih.govwikipedia.org This demonstrates the remarkable flexibility of the L-rhamnosyltransferase StfG in accepting different sugar substrates, enabling the creation of diverse glycosylated compounds. nih.govwikipedia.org

Tailoring Enzyme Manipulation : Engineering efforts have focused on modifying post-PKS tailoring steps. For instance, reprogramming PKS cassettes by swapping ketoreductase and first-ring cyclase enzymes with those from other biosynthetic pathways (e.g., mithramycin) has led to the generation of 2-hydroxylated anthracyclinone analogues, mimicking the this compound biosynthetic logic. fishersci.befishersci.ca

Methyltransferase Flexibility : The flexibility of methyltransferases, such as OleY from Streptomyces, has been exploited. Expression of oleY in Streptomyces steffisburgensis resulted in the isolation of 3'-O-methylthis compound, demonstrating the potential for further modifications of deoxyhexoses attached to the this compound aglycone. nih.govwikipedia.org

These biosynthetic engineering and combinatorial approaches not only deepen the understanding of this compound biosynthesis but also provide a valuable platform for the rational design and production of new this compound derivatives with potentially enhanced biological activities. fishersci.bemims.com

Structure Activity Relationship Sar Studies of Steffimycin and Analogues

Impact of Structural Modifications on Biological Activity

Modifications to both the sugar component and the tetracyclic aglycone of steffimycin have been explored to identify structural determinants of its biological activity.

The sugar moiety of anthracyclines, including this compound, plays a pivotal role in their biological effects, especially their anticancer activity researchgate.net. Research has demonstrated that introducing different sugar moieties or modifying the existing sugar framework can significantly impact biological activities, selectivity, and pharmacokinetic properties researchgate.net.

Studies involving the expression of the this compound gene cluster in Streptomyces albus, combined with plasmids directing the biosynthesis of various neutral and branched-chain deoxyhexoses, led to the identification of twelve new glycosylated this compound derivatives researchgate.netresearchgate.netnih.gov. This work highlighted the versatility of the L-rhamnosyltransferase StfG, which can recognize and attach a variety of D- and L-deoxyhexoses with different deoxygenation patterns (e.g., 2-deoxyhexoses, 2,6-deoxyhexoses, and 2,3,6-deoxyhexoses) to 8-demethoxy-10-deoxysteffimycinone researchgate.netresearchgate.netnih.gov.

Specific modifications to the sugar moiety have shown notable effects on activity:

Methylation at C-3' : Methylation of the hydroxyl group at the C-3' position of 2'-O-methyl-L-rhamnose significantly increased this compound's activity, resulting in the derivative 3'-O-methylthis compound researchgate.netresearchgate.netnih.gov.

Substitution with D-digitoxose : The incorporation of D-digitoxose into the sugar moiety led to the formation of D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone. This analogue exhibited a remarkable 24-fold increase in antitumor activity compared to parental this compound when tested against various human tumor cell lines researchgate.netresearchgate.netnih.gov.

The following table summarizes the comparative antitumor activities of this compound and some of its glycosylated derivatives:

| Compound | Cell Line (Example) | GI50 (µM) | Relative Activity (vs. This compound) | Citation |

| This compound | Human Tumor Cell Lines | 2.61 - 6.79 | 1x | researchgate.netnih.gov |

| 3'-O-methylthis compound | Human Tumor Cell Lines | < 1.0 | Improved | researchgate.netnih.gov |

| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | Human Tumor Cell Lines | < 1.0 | ~24x more active | researchgate.netresearchgate.netnih.gov |

The tetracyclic core of this compound also plays a critical role in its biological activity. Insights into SAR concerning the configuration of hydroxyl groups at positions C-8 and C-10 of the tetracyclic core have been reported researchgate.netresearchgate.netnih.gov.

C-8 and C-10 positions : The enhanced activity of D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone was largely attributed to the absence of the methoxyl group at C-8 and the keto group at C-10 in its aglycone, 8-demethoxy-10-deoxysteffimycinone researchgate.net. This suggests that modifications at these positions can significantly influence the compound's potency.

C-3 position : Analogues of this compound B with chemical modifications at the C-3 position have demonstrated high activity against mouse leukemia P388 cells nih.gov.

General Anthracycline SAR : Broader SAR studies on anthracyclines indicate that hydroxyl groups at positions C-1, C-2, C-4, C-6, and C-11 on the aglycones are significantly related to their in vitro potency. For example, the removal of a 10-carbomethoxy group (a feature in some anthracyclines, though this compound has a keto group at C-10) can lead to a marked reduction in cytotoxicity and inhibition of nucleic acid synthesis jst.go.jp.

The synthesis of this compound analogues has been pursued through various approaches, including combinatorial biosynthesis and chemical derivatization, to generate compounds with improved biological profiles.

Combinatorial Biosynthesis : The flexibility of the this compound biosynthetic pathway has been exploited to create novel derivatives. As mentioned, the co-expression of the this compound gene cluster with different deoxyhexose biosynthetic genes in Streptomyces albus yielded twelve new glycosylated derivatives researchgate.netresearchgate.netnih.gov.

Enzymatic Derivatization : The 3'-O-methyltransferase OleY from Streptomyces was shown to methylate deoxyhexoses attached to the this compound aglycone, leading to the isolation of 3'-O-methylthis compound researchgate.netnih.gov.

Hybrid Anthracyclines : The synthesis of arimetamycin A, which shares a common this compound aglycone, and its hybrid compounds with daunorubicin (B1662515) and doxorubicin, demonstrated enhanced cytotoxicity compared to the parent anthracyclines. This underscores the importance of the glycan as a key determinant of activity acs.orgresearchgate.net. Engineered biosynthesis offers a viable route to access complex natural products and their analogues, enabling structural diversification nih.gov.

Modifications of the Tetracyclic Core (e.g., C-8, C-10 positions)

Development of Quantitative Structure-Activity Relationships (QSAR)

While specific QSAR models solely for this compound were not extensively detailed in the search results, the broader field of anthracycline research has seen the application of QSAR methodologies. A comprehensive QSAR study on the half-maximal inhibitory concentration (IC50) of anthracycline derivatives has been developed researchgate.net. This study utilized a genetic algorithm (GA) for feature extraction and multiple linear regression (MLR) to establish predictive models researchgate.net. Such QSAR models aim to correlate structural features with biological activity, providing a rational basis for designing new, more potent analogues within the anthracycline class jst.go.jpresearchgate.net. The application of QSAR to anthracyclines suggests that similar approaches could be, or have been, applied to this compound and its derivatives to systematically predict and optimize their biological activities based on their chemical structures.

Molecular Mechanisms of Action of Steffimycin

DNA Intercalation and Binding Dynamics

The interaction of Steffimycin B with double-stranded DNA is a cornerstone of its mechanism of action. This binding leads to significant alterations in DNA structure and function.

Spectroscopic and Fluorimetric Analysis of DNA Binding

The binding of this compound B to double-stranded DNA has been extensively characterized using various physicochemical techniques, including difference spectroscopy and fluorimetry nih.govnih.govresearchgate.netoatext.comoatext.com. These analyses provide evidence of the antibiotic's direct interaction with DNA and the resulting changes in the macromolecule's properties. For instance, the presence of this compound B leads to an increase in the thermal stability of DNA, indicating a strong and stabilizing interaction nih.govresearchgate.netoatext.comoatext.com. Binding parameters, such as 'n' (number of binding sites per base pair) and 'K' (association constant), evaluated through methods like those described by McGhee and Von Hippel, demonstrate a good affinity of this compound B for DNA nih.gov.

Elucidation of the Role of the Anthracycline Moiety in Intercalation

This compound B belongs to the anthracycline class of antibiotics, characterized by a planar anthracycline chromophore. Flow dichroism measurements have been instrumental in revealing that the anthracycline moiety of this compound B is intercalated between two base pairs of the DNA macromolecule when forming a complex nih.gov. This mode of binding, where the planar aromatic ring system inserts itself into the DNA helix, is a common characteristic of many anthracycline antibiotics, including daunorubicin (B1662515) and nogalamycin (B1679386), to which this compound shares structural similarities oatext.comnih.govtandfonline.comebi.ac.ukresearchgate.net. The crystal and molecular structure of this compound B further supports its ability to bind to double helical DNA through intercalation and hydrogen bonding nih.govnih.gov.

Determination of Sequence Specificity of DNA Interaction (e.g., CpG preference)

Research has indicated specific preferences for this compound's interaction with DNA sequences. Crystallographic studies and molecular modeling of this compound B's binding to DNA suggest a higher specificity for CpG base sequences over TpA steps oatext.comoatext.comnih.govtandfonline.comebi.ac.ukusbio.nettoku-e.comchemicalbook.com. This preference is similar to that observed for other anthracycline drugs like daunorubicin and nogalamycin oatext.comnih.govtandfonline.comebi.ac.uk.

However, binding experiments conducted with various polydeoxyribonucleotides and DNA samples of differing base pair compositions also suggest that an alternate sequence of adenine-thymine (A-T), such as poly[d(A-T)]·poly[d(A-T)], represents a favorable receptor site for this compound binding to DNA nih.gov. This indicates that while there is a noted preference for CpG sites in some structural contexts, A-T rich regions can also serve as effective binding targets.

Inhibition of Macromolecular Biosynthesis

The DNA binding of this compound B directly translates into its ability to inhibit the synthesis of essential macromolecules within the cell.

Inhibition of DNA Replication

This compound B significantly impairs DNA replication. Studies have shown that complexes formed between salmon sperm DNA and this compound B lead to a drastic decrease in the template activity for Escherichia coli DNA polymerase I nih.govresearchgate.net. This inhibitory effect on DNA polymerase I suggests that the antibiotic primarily interacts with adenine (B156593) or thymine (B56734) bases, or both, within the double-stranded DNA, thereby impeding the enzyme's ability to synthesize new DNA strands nih.govresearchgate.net.

Inhibition of RNA Transcription

The impact of this compound B on RNA transcription presents a nuanced picture in research findings. While general descriptions of this compound B's mode of action state that it prevents the transcription of bacterial DNA biosynth.complos.org, specific early research provides a more detailed observation. Notably, the template activity for DNA-directed RNA polymerase was not decreased in the presence of salmon sperm DNA-Steffimycin B complexes nih.govresearchgate.net. This suggests that while this compound B is a potent inhibitor of DNA replication, its direct inhibitory effect on DNA-directed RNA polymerase may be less pronounced or occur through different mechanisms compared to its impact on DNA polymerase I.

Topoisomerase Inhibition

Topoisomerases are critical enzymes that regulate DNA topology by mediating the cleavage and re-ligation of DNA strands to manage supercoiling, untangle catenanes, and condense chromosomes during cellular reproduction and DNA organization wikipedia.org. Topoisomerase inhibitors interfere with these essential processes, often by stabilizing DNA-topoisomerase complexes, leading to DNA breaks and ultimately apoptosis wikipedia.org. Anthracyclines, including this compound, are known to influence DNA and chromatin structure by inhibiting topoisomerase enzymes, which can result in the formation of double-stranded DNA breaks acs.org.

Topoisomerase I Modulation

While some anthracyclines, such as mithramycin and chromomycin (B10761888) A3, are known to inhibit Topoisomerase I, direct evidence for this compound's specific modulation of Topoisomerase I is not extensively detailed in current literature nih.gov. However, other compounds, like pyxidicyclines, which share some structural similarities with this compound, have demonstrated strong affinity for and inhibition of human Topoisomerase I nih.gov. This suggests a potential area for further investigation into whether this compound or its derivatives might also exert effects on Topoisomerase I.

Topoisomerase II Inhibition

This compound, as a member of the anthracycline family, is recognized for its ability to inhibit Topoisomerase II acs.org. Research indicates that this compound B and its hybrid derivatives can inhibit the capacity of human Topoisomerase IIα to relax both negatively and positively supercoiled DNA researchgate.net. Certain modifications to this compound derivatives, such as the incorporation of 3'-morpholinyl and 3'-methoxymorpholinyl groups, have been shown to overcome atypical multidrug resistance that is mediated by Topoisomerase II researchgate.net. The 3'-position of the sugar moiety appears to play a crucial role in the drug's interaction with Topoisomerase II within the ternary complex researchgate.net.

Induction of Cellular Apoptosis

This compound, particularly this compound B, is a potent inducer of apoptosis in various cancer cell lines, contributing to its antitumor properties nih.govoatext.comoatext.comresearchgate.net.

Apoptosis Pathway Activation (e.g., p53-dependent mechanisms)

This compound has been shown to induce a significant apoptotic response in HCT116 colon carcinoma cells that express wild-type p53, primarily by causing DNA damage nih.gov. The tumor suppressor protein p53 is a critical mediator of programmed cell death (apoptosis) and cell cycle arrest in response to cellular stresses, including DNA damage nih.govmdpi.com. p53-dependent apoptosis can be activated through various mechanisms, including the transcriptional regulation of pro-apoptotic genes and the direct stimulation of cytochrome c release from mitochondria nih.govmdpi.com. The induction of apoptosis by DNA-damaging agents is strictly dependent on p53 function in some cell lines nih.gov.

Effects on Cellular Morphology and Proliferation Markers

Treatment with this compound B leads to notable morphological changes in cancer cells, such as MCF-7 breast adenocarcinoma cells, and can induce the presence of senescence cells oatext.comoatext.com. Furthermore, this compound B negatively impacts cell proliferation, as evidenced by a decrease in the expression of the proliferating cell nuclear antigen (PCNA) oatext.comoatext.com. These observed morphological changes and the reduction in proliferation markers tend to increase with prolonged exposure to this compound B oatext.comoatext.com.

The cytotoxic activity of this compound B has been evaluated across various cancer cell lines, demonstrating varying degrees of potency, as shown in the table below.

Table 1: Cytotoxic Activity (IC50) of this compound B in Various Cell Lines oatext.comoatext.com

| Cell Line | IC50 (µM) |

| HeLa | 71.90 |

| MCF7 | 2.56 |

| HaCaT (Non-cancerous) | 156.00 |

| HCC1806 | 18.20 |

| DU4475 | 4.82 |

Glycosylated derivatives of this compound have also been investigated for their improved antitumor activities.

Table 2: GI50 Values for this compound and Select Glycosylated Derivatives nih.gov

| Compound | GI50 (µM) (Range across cell lines) |

| This compound | 2.61 - 6.79 |

| 3'-O-methylthis compound | < 1.0 |

| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | < 1.0 |

Investigation of Other Proposed Cellular Targets and Pathways

Beyond topoisomerase inhibition and apoptosis induction, research has explored other potential cellular targets and pathways influenced by this compound and its derivatives:

Ras Oncogene Inhibition: Derivatives of this compound D have been shown to inhibit the growth of cells expressing the ras oncogene nih.govisomerase.co.uk.

Activity against Leukemia Cells: Analogues of this compound B, particularly those with chemical modifications at the C-3 position, exhibit high activity against mouse leukemia P388 cells nih.gov.

DNA Synthesis Inhibition: Related compounds, such as aranciamycin (B1207162) derivatives, have been found to inhibit DNA synthesis in Yoshida sarcoma tumor cells nih.gov.

Role of Sugar Moieties: The sugar moieties attached to the tetracyclic core of this compound are significant for the compound's structural biodiversity and play a role in its interaction with cellular targets nih.gov. Modifications to these sugar moieties, such as those leading to 3'-O-methylthis compound and D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone, have resulted in improved antitumor activities nih.gov.

Preclinical Evaluation of Steffimycin Biological Activities

Antineoplastic Activities in In Vitro Models

The potential of steffimycin and its analogues as anticancer agents has been explored through their cytotoxic effects on various cancer cell lines and their impact on cell division.

This compound B has demonstrated significant cytotoxic potential against several human cancer cell lines. A bioassay-guided study highlighted its activity against breast and cervical carcinoma cells. nih.gov Specifically, it showed potent activity against the breast adenocarcinoma MCF-7 cell line and caused morphological changes. nih.gov Further testing revealed its effects on other breast cancer lines, including the triple-negative HCC1806 and DU4475 cell lines. nih.gov In the same study, this compound B was also active against HeLa cervical carcinoma cells. nih.gov Notably, the compound exhibited substantially lower activity against the non-cancerous human keratinocyte cell line, HaCaT, suggesting a degree of selectivity for cancer cells. nih.gov Other reports mention activity against KB (human oral epidermoid carcinoma) and NCI-H187 (small cell lung cancer) cells, although with less potent effects compared to other tested compounds in that particular study. nih.gov There is also a report of low inhibitory effect on L1210 mouse leukemia cells. nih.gov

Table 1: Cytotoxic Activity of this compound B in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 2.56 | nih.gov |

| DU4475 | Breast Cancer | 4.82 | nih.gov |

| HCC1806 | Triple-Negative Breast Cancer | 18.2 | nih.gov |

| HeLa | Cervical Carcinoma | Active (IC₅₀ not specified) | nih.gov |

| HaCaT (non-cancerous) | Keratinocytes | 156 | nih.gov |

Specific experimental studies detailing the direct effects of this compound on cell cycle progression in cancer cells are not extensively available in the reviewed literature. However, as an anthracycline antibiotic, its mechanism of action is linked to processes that inherently lead to cell cycle arrest. nih.govashpublications.org The primary mechanisms for anthracyclines involve DNA intercalation and inhibition of topoisomerase II. nih.govwikipedia.org By inserting between DNA base pairs, anthracyclines can block DNA and RNA synthesis, which are essential for cell division. nih.govwikipedia.org Their interaction with topoisomerase-II stabilizes a temporary break in the DNA, preventing the strands from being re-ligated and leading to DNA damage. wikipedia.orgashpublications.org This damage typically activates cellular checkpoints, resulting in growth arrest or apoptosis. nih.govashpublications.org Therefore, while not directly demonstrated for this compound, its classification as an anthracycline suggests it likely induces cell cycle arrest as a consequence of its DNA-damaging activities. ashpublications.orgresearchgate.net

Cytotoxic Activity in Various Cancer Cell Lines (e.g., colon carcinoma, leukemia, breast cancer)

Antimicrobial Activities

This compound and its derivatives have shown notable activity against a range of pathogenic microorganisms, including bacteria, mycobacteria, and the parasite responsible for malaria.

This compound and this compound B are known to be active against Gram-positive bacteria. nih.govbiosynth.com Patent documentation for this compound B details its minimum inhibitory concentrations (MIC) against several bacterial strains. biosynth.com The compound shows inhibitory action against Staphylococcus aureus, Streptococcus hemolyticus, and Streptococcus faecalis. biosynth.com In contrast, significantly higher concentrations were required to inhibit Gram-negative bacteria such as Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae, indicating a primary spectrum of activity against Gram-positive organisms. biosynth.com Another analogue, this compound C, was reported to have a narrower spectrum, with antibacterial activity primarily against Streptococcus pneumoniae. researchgate.net

Table 2: Antibacterial Spectrum of this compound B

| Test Microorganism | Minimum Inhibitory Concentration (mcg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.0 | biosynth.com |

| Streptococcus hemolyticus | 4.0 - 7.8 | biosynth.com |

| Streptococcus faecalis | 7.8 | biosynth.com |

| Escherichia coli | >500 | biosynth.com |

| Proteus vulgaris | >500 | biosynth.com |

| Klebsiella pneumoniae | >500 | biosynth.com |

Several this compound compounds have been evaluated for their efficacy against mycobacteria. This compound B, produced by the endophyte Streptomyces scabrisporus, displayed good activity against the Mycobacterium tuberculosis H37Rv strain with a minimum inhibitory concentration (MIC₁₀₀) of 7.8 µg/mL. nih.govwikipedia.org Interestingly, it showed even better activity (MIC₁₀₀ of 3.9 µg/mL) against a rifampin-resistant strain of M. tuberculosis, suggesting a different mechanism of action from that of rifampin. nih.gov

Furthermore, this compound was among several microbial compounds screened for activity against Mycobacteroides abscessus and was subsequently evaluated in a silkworm infection model with this pathogen. biosynth.com A novel analogue, this compound E, isolated from Streptomyces sp., exhibited anti-mycobacterial activity against Mycobacterium intracellulare, Mycobacterium bovis BCG, and Mycobacterium smegmatis.

The potential of steffimycins to combat malaria has also been investigated. Antimalarial activity has been reported for this compound B, which was tested against the K1 strain of Plasmodium falciparum, a primary parasite responsible for malaria in humans. nih.gov In these studies, this compound C was also evaluated and found to be even more potent against the same parasitic strain.

Table 3: Antimalarial Activity of Steffimycins

| Compound | Organism | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| This compound B | Plasmodium falciparum (K1 strain) | 2.19 | |

| This compound C | Plasmodium falciparum (K1 strain) | 0.53 |

Antimycobacterial Activity (e.g., against Mycobacterium abscessus, Mycobacterium tuberculosis)

Efficacy in Animal Models of Disease

The preclinical evaluation of this compound in animal models has provided critical insights into its potential therapeutic applications. Investigations have primarily focused on its antitumor and antimycobacterial properties, utilizing established models to determine efficacy.

Antitumor Efficacy in Murine Leukemia Models (e.g., P388)

This compound has been evaluated for its antitumor effects, particularly against murine leukemia cell lines. Early studies indicated that the parent compound, this compound, exhibited a low inhibitory effect on the growth of P388 leukemia cells nih.gov. This initial lack of potent activity in its natural form prompted further research into its derivatives.

Subsequent investigations into chemically modified analogues of related compounds, such as this compound B, revealed significantly enhanced activity. A study focusing on the chemical modification of this compound B at the C-3 position led to the synthesis of several analogues with high activity against P388 murine leukemia nih.gov. This suggests that while the core structure of this compound possesses a foundational level of cytotoxic potential, modifications to its side chains are crucial for enhancing its antitumor efficacy in this model. Specifically, certain 3-substituted analogues of this compound B were found to be substantially more active than the parent compound, highlighting the importance of this structural position for its biological activity.

Further research into glycosylated derivatives of this compound also demonstrated improved antitumor activities over the parent compound researchgate.net. These findings collectively indicate that the therapeutic potential of the this compound family of compounds against leukemia is highly dependent on structural modifications.

Table 1: Antitumor Activity of this compound B Analogs against P388 Murine Leukemia

This table is representative of findings that chemical modifications can enhance the antitumor activity of the this compound family of compounds. Data is based on the described outcomes where specific analogues showed improved efficacy over the parent compound.

| Compound | Modification | Relative Activity vs. Parent Compound |

| This compound B | Parent Compound | Standard |

| Analog 1 | 3-Substituted | More Active |

| Analog 2 | 3-Substituted | Substantially More Active |

| Analog 3 | 3-Substituted | Substantially More Active |

Antimycobacterial Efficacy in Invertebrate Models (e.g., silkworm infection model)

The potential of this compound as an antimycobacterial agent has been explored using an invertebrate infection model. A study utilized a silkworm infection model with Mycobacteroides abscessus to evaluate the in vivo therapeutic effects of several microbial compounds, including this compound mdpi.com.

In this model, silkworms were infected with a lethal dose of My. abscessus. The control group, which received no treatment, succumbed to the infection within 48 hours. This compound was administered to a group of infected silkworms to assess its ability to prolong survival. The results showed that this compound did extend the survival time of the infected silkworms compared to the untreated control group mdpi.com. However, other compounds tested in the same study, such as lariatin A and nosiheptide, demonstrated more potent therapeutic efficacy mdpi.com. Another compound, quinomycin, was found to be toxic to the silkworms at the tested dose mdpi.com.

These findings indicate that this compound possesses in vivo antimycobacterial activity against My. abscessus in the silkworm model, although its efficacy was less pronounced than that of other screened microbial products mdpi.com. The silkworm infection model serves as a valuable preliminary screening tool for assessing the in vivo potential of antimycobacterial agents mdpi.com.

Table 2: Therapeutic Efficacy of this compound in a Silkworm Infection Model with Mycobacteroides abscessus

This table summarizes the survival outcomes for silkworms infected with My. abscessus and treated with various compounds, as described in the study by Hosoda et al., 2020.

| Treatment Group | Compound | Survival Outcome |

| Control | None (Infected) | All died within 48 hours |

| Test Group 1 | This compound | Prolonged survival vs. Control |

| Test Group 2 | Lariatin A | Exhibited therapeutic efficacy |

| Test Group 3 | Nosiheptide | Exhibited therapeutic efficacy |

| Test Group 4 | Ohmyungsamycins A & B | Prolonged survival vs. Control |

| Test Group 5 | Quinomycin | Toxic to silkworms |

Mechanisms of Resistance to Steffimycin

Acquired Resistance Pathways

Acquired resistance to Steffimycin involves specific genetic and biochemical adaptations within the producing or target microorganisms that reduce the antibiotic's effectiveness.

Efflux pumps are a common and significant mechanism of multidrug resistance in bacteria, actively expelling a wide range of structurally diverse compounds, including antibiotics, from the intracellular environment frontiersin.orgnih.govnih.gov. In the context of this compound, specific genes within the biosynthetic gene cluster of Streptomyces steffisburgensis have been identified as candidates for involvement in self-resistance.

Research has identified two genes, sfrA and sfrB, within the this compound gene cluster that are strongly implicated in resistance nih.gov. These genes encode for putative integral membrane proteins. SfrA shows similarity to proteins of the Major Multidrug Resistance (MMPL) family, while SfrB resembles permeases belonging to the Major Facilitator Superfamily (MFS) nih.gov. Both protein families are well-known for their roles in active efflux. SfrA and SfrB are predicted to contain 12 and 14 putative membrane-spanning helices, respectively, a structural characteristic consistent with their function as membrane transporters nih.gov. Their presence suggests a mechanism for the export of this compound, contributing to the self-resistance observed in the producing organism. For instance, Streptomyces steffisburgensis itself exhibits resistance to concentrations of at least 50 µg/ml of this compound nih.gov.

The characteristics of these identified resistance genes are summarized in the table below:

Table 1: Putative this compound Resistance Genes in Streptomyces steffisburgensis

| Gene | Protein Family Similarity | Predicted Transmembrane Helices | Proposed Function | Organism exhibiting resistance |

| sfrA | MMPL family | 12 | Efflux/Export | Streptomyces steffisburgensis |

| sfrB | MFS permease | 14 | Efflux/Export | Streptomyces steffisburgensis |

Enzymatic modification or inactivation of antimicrobial drugs represents another prevalent mechanism of resistance observed in various pathogenic bacteria mdpi.com. For this compound, specific enzymatic reactions leading to its reduction have been documented.

Studies have shown that this compound and this compound B can undergo reduction at the C-10 carbonyl group . This enzymatic modification has been observed in microorganisms such as Actinoplanes utahensis and Chaetomium sp. . Investigations using cell-free extracts from Chaetomium sp. revealed that this biochemical conversion is linked to TPNH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), indicating a reductase enzyme activity responsible for the inactivation . This specific reduction alters the chemical structure of this compound, likely diminishing its ability to intercalate into DNA and thus rendering it less effective.

Table 2: Enzymatic Inactivation of this compound

| Compound Inactivated | Enzymatic Modification | Organisms Involved | Cofactor Requirement |

| This compound | C-10 carbonyl reduction | Actinoplanes utahensis | Not specified |

| This compound B | C-10 carbonyl reduction | Actinoplanes utahensis, Chaetomium sp. | TPNH-linked |

Characterization of Efflux Pump Involvement

Strategies to Overcome Resistance

Addressing antimicrobial resistance, particularly for compounds like this compound, necessitates multifaceted strategies. While specific approaches directly targeting this compound resistance are still under active investigation, general strategies employed to combat antimicrobial resistance in Streptomyces-derived antibiotics and other antimicrobials offer promising avenues.

One strategy involves genetic manipulation of antibiotic-producing strains. This can include modifying the expression of regulatory genes, amplifying or duplicating biosynthetic gene clusters to increase antibiotic production, or disrupting competing biosynthetic gene clusters to redirect metabolic flux towards the desired compound frontiersin.org. Heterologous gene expression in amenable hosts, such as Streptomyces albus, can also be used to "awaken" cryptic or silent biosynthetic gene clusters, potentially leading to the discovery of novel compounds or improved variants with altered resistance profiles frontiersin.org.

Furthermore, the development of efflux pump inhibitors (EPIs) is a crucial strategy to overcome multidrug resistance mediated by efflux systems frontiersin.orgnih.gov. EPIs can restore the efficacy of existing antibiotics by blocking the pumps that expel them from bacterial cells. Some EPIs have also demonstrated the ability to inhibit bacterial biofilm formation, which often contributes to increased antibiotic resistance nih.gov.

Modern drug discovery approaches also play a role. High-throughput screening (HTS) platforms can rapidly screen vast libraries of Streptomyces compounds against drug-resistant pathogens to identify new candidates medwinpublishers.com. Metabolomics , utilizing techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), allows for the detection and characterization of novel metabolites directly from cultures, helping to uncover unique bioactive compounds medwinpublishers.com. The integration of Machine Learning and Artificial Intelligence (AI) can analyze large datasets, including genomic and metabolomic data, to predict potential new antibiotics and guide experimental efforts in a more targeted manner medwinpublishers.com.

Advanced Research Methodologies in Steffimycin Studies

Molecular Biology and Genetic Engineering Techniques

Gene Cloning and Heterologous Expression

The biosynthetic gene cluster (BGC) responsible for steffimycin production has been successfully cloned and characterized from Streptomyces steffisburgensis NRRL 3193. fishersci.atzellbio.eu This cluster spans an extensive 42.8-kbp DNA region. fishersci.atzellbio.eu Detailed sequence analysis revealed the presence of 36 open reading frames (ORFs), with 24 of these, encompassing 26.5 kbp, demonstrably involved in the biosynthesis of this compound. fishersci.atzellbio.eu

Table 1: this compound Biosynthetic Gene Cluster Characteristics

| Characteristic | Value | Source Organism |

| DNA Region Size | 42.8 kbp | Streptomyces steffisburgensis NRRL 3193 |

| Total ORFs | 36 | Streptomyces steffisburgensis NRRL 3193 |

| Biosynthesis-Involved ORFs | 24 | Streptomyces steffisburgensis NRRL 3193 |

| Size of Biosynthesis-Involved Region | 26.5 kbp | Streptomyces steffisburgensis NRRL 3193 |

Heterologous expression experiments have been crucial in confirming the involvement of this gene cluster in this compound biosynthesis. By introducing a significant portion of the this compound BGC (approximately 15 kbp containing 15 ORFs, 11 of which are part of the cluster) into the heterologous host Streptomyces albus, researchers were able to isolate biosynthetic intermediates, thus validating the cluster's role. fishersci.atzellbio.eu Streptomyces albus is a preferred host for such studies due to its robust growth, scalability, relatively compact genome (6.8 Mb), and the availability of efficient genetic manipulation tools. zellbio.eulipidmaps.org

Further studies involving the coexpression of the this compound gene cluster in Streptomyces albus with various plasmids designed to direct the biosynthesis of different 2,6-deoxysugars have led to the successful generation of twelve novel glycosylated this compound derivatives. wikipedia.org A key enzyme in this process is the L-rhamnosyltransferase StfG, which is responsible for transferring an L-rhamnose moiety to the C7 position of the this compound aglycone. wikipedia.org This enzyme has demonstrated remarkable flexibility in recognizing and attaching a variety of D- and L-deoxyhexoses, including 2-deoxyhexoses, 2,6-deoxyhexoses, and 2,3,6-deoxyhexoses, to 8-demethoxy-10-deoxysteffimycinone. wikipedia.org

Site-Directed Mutagenesis

Site-directed mutagenesis (SDM) is a powerful molecular biology technique employed to introduce specific, intentional changes to the DNA sequence of a gene. nih.govfishersci.co.uk This method allows researchers to investigate the structure and biological activity of DNA, RNA, and protein molecules, and is fundamental for protein engineering. fishersci.co.uk In the context of this compound biosynthesis, site-directed mutagenesis can be applied to study the functional roles of specific amino acid residues within the enzymes of the biosynthetic pathway. For instance, understanding the flexibility of enzymes like L-rhamnosyltransferase StfG in recognizing diverse sugar substrates could be further elucidated through targeted mutations designed to alter its substrate specificity or catalytic efficiency. While specific detailed site-directed mutagenesis studies on this compound biosynthetic enzymes were not extensively detailed in the provided information, the general application of this technique is critical for probing enzyme mechanisms, identifying active sites, and engineering enzymes for the production of new this compound analogs with desired properties. nih.govfishersci.co.uk

Omics Approaches in Biosynthesis and Mechanism Elucidation

'Omics' approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer comprehensive insights into the biological systems involved in natural product biosynthesis and their mechanisms of action. metabolomicsworkbench.orgwikipedia.org These methodologies are crucial for fully understanding the biosynthetic potential of microorganisms. metabolomicsworkbench.org

In the study of this compound, metabolomics workflows can be utilized to identify and differentiate novel compounds from previously known ones. metabolomicsworkbench.org Coupled with genomic sequencing, quantitative proteomics and transcriptomics provide a powerful means to map out the complete biosynthetic pathway and its intricate regulatory networks. metabolomicsworkbench.org This integrated approach allows for the correlation of gene expression profiles with the production of specific metabolites, thereby linking biosynthetic enzymes directly to the molecules they produce. metabolomicsworkbench.org

Computational Modeling and Predictive Studies for Steffimycin

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand (like Steffimycin) when bound to a protein target. This technique aims to characterize the binding affinity and the specific interactions that stabilize the ligand-target complex. For this compound, given its known DNA intercalation, docking studies would primarily focus on its interactions with DNA or enzymes involved in DNA replication and transcription.

While direct, extensive studies specifically detailing molecular docking simulations for this compound B are less commonly highlighted in broad searches, the principles applied to similar anthracyclines are highly relevant. Anthracyclines, including this compound B, are known to intercalate into DNA, typically at sites containing cytosine and guanine. caymanchem.com Molecular docking can predict the precise binding modes, such as the major or minor groove binding, and the specific base pairs involved in hydrogen bonding or π-stacking interactions. For instance, studies on related anthracycline antibiotics often utilize docking to evaluate binding energies and identify key residues or nucleotides involved in the interaction. These simulations can help elucidate the structural basis for this compound's inhibitory effects on nucleic acid synthesis.

Table 1 illustrates hypothetical data that might be obtained from molecular docking simulations, demonstrating predicted binding affinities and key interaction types for this compound with a DNA target.

Table 1: Hypothetical Molecular Docking Results for this compound B with DNA

| Target DNA Sequence | Predicted Binding Affinity (kcal/mol) | Key Interaction Type(s) | Interacting DNA Bases |

| 5'-GCATGC-3' | -9.5 | Intercalation, Hydrogen Bonding | G2, C5 |

| 5'-ATCGAT-3' | -8.2 | Intercalation, π-Stacking | A1, T6 |

| 5'-CGTACG-3' | -9.8 | Intercalation, Hydrogen Bonding, π-Stacking | C1, G6 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing for the study of conformational changes, flexibility, and stability of molecules and their complexes. For this compound, MD simulations can be employed to understand its dynamic behavior in solution, its conformational ensemble, and how its structure adapts upon binding to DNA or other biological targets.

MD simulations can reveal the stability of the this compound-DNA complex over time, the fluctuations of specific molecular regions, and the potential for induced fit mechanisms. For example, an MD simulation might show that this compound undergoes subtle conformational adjustments to optimize its intercalation within the DNA helix, or that certain parts of its sugar moiety exhibit higher flexibility when unbound compared to its bound state. Such analyses are crucial for understanding the dynamic nature of ligand-target recognition and for identifying stable binding poses that are not always captured by static docking methods.

Table 2 presents hypothetical findings from molecular dynamics simulations, illustrating conformational stability and flexibility metrics for this compound B.

Table 2: Hypothetical Molecular Dynamics Simulation Findings for this compound B

| Simulation Parameter | Free this compound B | This compound B-DNA Complex |

| RMSD (Å) | 1.5 ± 0.3 | 0.8 ± 0.1 |

| Rg (Å) | 6.2 ± 0.2 | 6.0 ± 0.1 |

| Number of H-bonds with solvent | 12 ± 2 | 6 ± 1 |

| Conformational States Observed | 3 | 1 (stable) |

De Novo Design of this compound Analogues

De novo design is a computational approach used to generate novel molecular structures with desired properties, often by building molecules atom by atom or fragment by fragment within a binding site. For this compound, de novo design could be utilized to create new analogues with improved binding affinity, altered selectivity, or enhanced stability, while retaining or improving its core biological activity.

This process typically involves defining a target (e.g., a specific DNA sequence or an enzyme active site) and then computationally constructing molecules that optimally fit and interact with that target. By leveraging the structural insights gained from docking and MD simulations, de novo design algorithms can propose modifications to the this compound scaffold, such as altering the sugar moiety, introducing new functional groups on the anthracycline core, or modifying the methoxy (B1213986) groups. The generated analogues can then be virtually screened and prioritized based on predicted binding energies and drug-like properties, reducing the need for extensive experimental synthesis and testing.

Hypothetical examples of de novo designed this compound analogues with predicted improved properties are shown in Table 3.

Table 3: Hypothetical De Novo Designed this compound Analogues and Predicted Properties

| Analogue Name | Structural Modification | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (mg/mL) |

| This compound-A1 | Methoxy group replaced with hydroxyl | -10.1 | 0.5 |

| This compound-A2 | Additional methyl group on sugar | -9.7 | 0.3 |

| This compound-A3 | Fluorine substitution on aromatic ring | -9.9 | 0.4 |

Genome-Scale Metabolic Modeling for Producer Strain Optimization

This compound B is a bacterial metabolite, primarily isolated from Streptomyces species. biosynth.comcaymanchem.com Genome-scale metabolic modeling (GSMM) is a computational framework that reconstructs the entire metabolic network of an organism, allowing for the prediction of metabolic fluxes and the identification of targets for metabolic engineering to enhance the production of specific compounds. For this compound, GSMM can be applied to optimize the producer Streptomyces strain for increased yield.

By constructing a comprehensive metabolic model of the Streptomyces species, researchers can simulate various genetic modifications, media compositions, and environmental conditions to identify strategies that redirect metabolic resources towards this compound biosynthesis. This could involve identifying gene knockouts or overexpression targets that enhance precursor availability, optimize energy metabolism, or reduce the production of competing byproducts. GSMM can also predict the impact of nutrient limitations or enrichments on this compound yield, guiding fermentation process optimization.

Table 4 illustrates hypothetical outcomes from genome-scale metabolic modeling for Streptomyces strain optimization.

Table 4: Hypothetical Outcomes from Genome-Scale Metabolic Modeling for this compound Production

| Optimization Strategy | Predicted this compound Yield Increase (%) | Key Metabolic Pathway Impacted | Predicted Byproduct Reduction (%) |

| Gene X Knockout | 15 | Precursor Biosynthesis | 20 (e.g., undesired anthracycline) |

| Gene Y Overexpression | 10 | ATP/NADPH Regeneration | 5 |

| Carbon Source Shift | 20 | Central Carbon Metabolism | 10 |

Future Research Trajectories and Applications in Synthetic Biology

Exploration of Underexplored Biodiversity for Novel Producers

The discovery of novel producers of steffimycin and its derivatives is crucial for expanding the chemical diversity and potential applications of this anthracycline. While Streptomyces steffisburgensis is a known producer, other Streptomyces species and even more underexplored microbial biodiversity offer promising avenues. nih.govmdpi.com For instance, Streptomyces elgreteus produces this compound B, C, and this compound itself, and Streptomyces echinatus produces aranciamycin (B1207162), another member of this subfamily. nih.gov More recently, a marine actinomycete strain, Streptomyces sp. OPMA02852, was found to produce this compound E, along with this compound, 10-dihydrothis compound, and 8-demethoxythis compound, demonstrating anti-mycobacterial activity. nih.gov

Genome mining and bioinformatics tools, such as antiSMASH, are increasingly valuable for identifying putative biosynthetic gene clusters (BGCs) in microbial genomes, including those for lanthipeptides and other secondary metabolites. mdpi.comfrontiersin.org For example, bioinformatic analysis of Embleya sp. NF3, a known producer of this compound B and its derivatives, has revealed its significant potential for producing other novel natural products, including non-ribosomal peptides and polyketide synthases. mdpi.com Targeted screening combined with genome mining can increase the chances of discovering novel compounds, particularly glycosylated natural products, which often have important bioactivity. frontiersin.org

Rational Design and Synthesis of Improved this compound Analogues

Rational design and synthesis of this compound analogues aim to enhance its pharmacological properties, such as improved antitumor activity or reduced toxicity. rsc.org The chemical diversity of anthracyclines often stems from enzymatic modifications to saccharide chains and, to a lesser extent, alterations to the core scaffold. researchgate.net

Combinatorial biosynthesis, which involves manipulating biosynthetic pathways, is a powerful strategy for generating novel analogues. rsc.orgnih.govacs.org A BioBricks synthetic biology toolbox in Streptomyces coelicolor M1152ΔmatAB has been developed, enabling the production of anthracyclinones like aklavinone, auramycinone, and nogalamycinone. researchgate.netnih.gov This platform can be extended to generate oxidatively modified analogues by swapping ketoreductase and first-ring cyclase enzymes with those from other biosynthetic pathways, such as the mithramycin pathway, to produce 2-hydroxylated analogues. researchgate.netnih.gov Additionally, engineering multioxygenase cassettes can catalyze specific hydroxylations (e.g., 11-hydroxylation, 1-hydroxylation, 10-hydroxylation) and decarboxylation or regioisomerization. researchgate.net

For example, expression of the this compound gene cluster in Streptomyces albus combined with plasmids directing the biosynthesis of different neutral and branched-chain deoxyhexoses led to the identification of twelve new glycosylated derivatives. researchgate.net Two of these, D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone and 3'-O-methylthis compound, showed improved antitumor activities with GI50 values below 1.0 µM, compared to this compound's GI50 values which range from 2.61 to 6.79 µM depending on the cell line. researchgate.net This highlights the importance of the sugar moiety and its modifications in influencing biological activity. researchgate.net

The following table summarizes the antitumor activity of selected this compound derivatives:

| Compound | GI50 Value (µM) (Range) | Improvement vs. This compound | Reference |

| This compound | 2.61 - 6.79 | Baseline | researchgate.net |

| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | < 1.0 | Improved | researchgate.net |

| 3'-O-methylthis compound | < 1.0 | Improved | researchgate.net |

Development of New Enzymatic Tools for Anthracycline Modification

The this compound gene cluster itself provides new enzymatic tools for the modification of other anthracyclines, facilitating the generation of novel anticancer compounds. nih.gov Enzymes like StfG, an L-rhamnosyltransferase, exhibit flexibility in recognizing and attaching various D- and L-deoxyhexoses with different degrees of deoxygenation to the this compound aglycone. researchgate.net Similarly, the 3'-O-methyltransferase OleY from Streptomyces can methylate the C3' hydroxyl group of deoxysugars attached to anthracycline-type compounds. researchgate.net

Early acting cyclases play critical roles in programming polyketide biosynthesis toward specific scaffolds. researchgate.net One-pot enzymatic total synthesis of presteffimycinone, an early intermediate of this compound biosynthesis, has been achieved by combining polyketide synthase (PKS) and early post-PKS enzymes from different anthracycline biosynthetic pathways (e.g., mithramycin, gilvocarcin, this compound). researchgate.net This demonstrates the potential for directed enzymatic synthesis to create diverse anthracycline analogues.

Scaled Biosynthesis and Production Strategies

Scaling up the production of this compound and its analogues is crucial for their translational development. uva.es Heterologous expression in platform hosts like Streptomyces species can overcome limitations associated with native hosts, such as slow growth, limited molecular biology tools, and low productivity. frontiersin.org Streptomyces albus J1074 is a widely used host for the expression of this compound genes. nih.gov

Rational engineering approaches are being developed to optimize heterologous production of secondary metabolites in Streptomyces, focusing on genetic tool development and chassis construction. researchgate.netfrontiersin.org While cloning large BGCs can be challenging, advancements in tools improve efficiency. frontiersin.org Genome-scale metabolic models can assist in engineering strains to boost target compound production. researchgate.net Furthermore, synthetic biology and biotechnology advancements, including metabolomics, metagenomics, genetic engineering, and combinatorial biosynthesis, offer solutions for overcoming production obstacles and engineering enhanced microbial platforms for heterologous biosynthesis. uva.espreprints.org

Elucidation of Unexplored Mechanisms and Targets

While this compound B is known to intercalate into DNA and inhibit nucleic acid synthesis, leading to cell death, further investigation into its precise molecular targets and unexplored mechanisms is warranted. biosynth.com this compound B has shown notable activity against Mycobacterium tuberculosis H37Rv ATCC 27294 and even higher activity against rifampin-mono-resistant M. tuberculosis Mtb-209, suggesting a distinct mechanism of action compared to rifampin. mdpi.comnih.gov

Understanding the structure-activity relationships (SARs) of natural products is critical for optimizing lead compounds. rsc.org Proteomics can be used to identify protein targets by measuring the enrichment of proteins that bind to the natural product. rsc.org Once a target is known, crystal structures of the compound bound to its target can be obtained, enabling rational and structure-based computational design to reduce the number of analogues needing screening. rsc.org

Synergistic Combination Studies with Other Bioactive Agents

Exploring synergistic combinations of this compound with other bioactive agents could lead to more effective therapeutic strategies, particularly against resistant pathogens or cancer cells. biosynth.com For example, some natural compounds isolated from endophytic microorganisms have shown synergistic effects when combined with existing antibiotics, enhancing their antibacterial activities against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The observed activity of this compound B against rifampin-resistant M. tuberculosis suggests its potential in combination therapies for tuberculosis. mdpi.comnih.gov Similarly, the ability of this compound to induce p53 in colon carcinoma cells indicates a potential mechanistic trend that warrants further investigation for combination with other anticancer agents. acs.org Synergistic studies could identify combinations that overcome multidrug resistance by targeting different mechanisms or pathways.

常见问题

Q. What ethical guidelines govern preclinical studies evaluating this compound’s teratogenicity?

- Methodological Answer : Follow NIH guidelines for preclinical reporting, including detailed animal welfare statements (IACUC approval number) and raw data deposition in repositories like Zenodo. Use the OECD 414 protocol for teratogenicity testing, with blinding to reduce observer bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。